
Nickel;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tantalum compounds are intermetallic compounds formed by the combination of nickel and tantalum. These compounds exhibit unique properties due to the individual characteristics of nickel and tantalum. Nickel is known for its excellent corrosion resistance, high melting point, and good electrical conductivity. Tantalum, on the other hand, is renowned for its high melting point, excellent corrosion resistance, and ability to form stable oxides. The combination of these two elements results in compounds with remarkable mechanical, thermal, and chemical properties, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-tantalum compounds can be synthesized using various methods, including high-temperature solid-state reactions, chemical vapor deposition (CVD), and electrochemical deposition. One common method involves the reaction of nickel and tantalum powders at high temperatures in an inert atmosphere. The reaction conditions typically include temperatures ranging from 1200°C to 1500°C and a controlled atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, nickel-tantalum compounds are often produced using powder metallurgy techniques. This involves mixing nickel and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures. Another method involves the use of molten salt electrolysis, where nickel and tantalum salts are reduced to form the desired compound. These methods ensure high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nickel-tantalum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and tantalum and the reaction conditions.
Common Reagents and Conditions
Oxidation: Nickel-tantalum compounds can be oxidized using oxygen or air at elevated temperatures. The oxidation process results in the formation of stable oxides, such as nickel oxide and tantalum pentoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or carbon monoxide. These reactions typically occur at high temperatures and result in the formation of metallic nickel and tantalum.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, nickel-tantalum compounds can react with halogens to form halides, such as nickel chloride and tantalum chloride.
Major Products Formed
The major products formed from these reactions include nickel oxide, tantalum pentoxide, nickel chloride, and tantalum chloride. These products have significant industrial and scientific applications due to their unique properties.
Scientific Research Applications
Nickel-tantalum compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Nickel-tantalum compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their high stability and resistance to corrosion make them ideal for use in harsh chemical environments.
Biology: In biological research, nickel-tantalum compounds are used in the development of biomaterials and medical implants. Their biocompatibility and resistance to corrosion make them suitable for use in medical devices, such as stents and prosthetics.
Medicine: Nickel-tantalum compounds are used in the development of advanced medical imaging techniques, such as magnetic resonance imaging (MRI). Their unique magnetic properties enhance the quality of imaging and improve diagnostic accuracy.
Industry: In industrial applications, nickel-tantalum compounds are used in the production of high-performance alloys, coatings, and electronic components. Their excellent mechanical and thermal properties make them suitable for use in aerospace, automotive, and electronics industries.
Mechanism of Action
The mechanism of action of nickel-tantalum compounds is primarily based on their ability to form stable oxides and their unique electronic properties. The molecular targets and pathways involved include:
Oxidation-Reduction Reactions: Nickel-tantalum compounds can undergo oxidation-reduction reactions, which play a crucial role in their catalytic activity. The ability to switch between different oxidation states allows these compounds to participate in various chemical reactions.
Surface Interactions: The surface properties of nickel-tantalum compounds, such as their high surface area and reactivity, enable them to interact with other molecules and catalyze chemical reactions. These interactions are essential for their applications in catalysis and material science.
Comparison with Similar Compounds
Nickel-tantalum compounds can be compared with other similar compounds, such as nickel-niobium and nickel-tungsten compounds. While all these compounds share some common properties, such as high melting points and corrosion resistance, nickel-tantalum compounds exhibit unique characteristics that set them apart.
Similar Compounds
Nickel-Niobium Compounds: These compounds have similar properties to nickel-tantalum compounds but are generally less stable and have lower melting points.
Nickel-Tungsten Compounds: Nickel-tungsten compounds are known for their high hardness and wear resistance, making them suitable for use in cutting tools and wear-resistant coatings. they may not exhibit the same level of corrosion resistance as nickel-tantalum compounds.
Uniqueness of Nickel-Tantalum Compounds
The uniqueness of nickel-tantalum compounds lies in their combination of high melting points, excellent corrosion resistance, and unique electronic properties. These characteristics make them valuable in a wide range of applications, from catalysis to medical devices.
Properties
CAS No. |
12035-73-3 |
|---|---|
Molecular Formula |
Ni3Ta |
Molecular Weight |
357.028 g/mol |
IUPAC Name |
nickel;tantalum |
InChI |
InChI=1S/3Ni.Ta |
InChI Key |
UPSVXOVJGGIIEJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


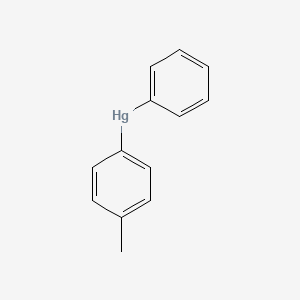
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)

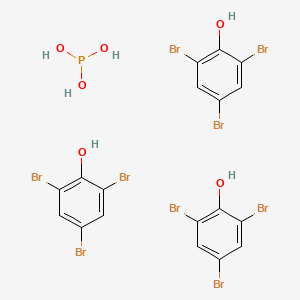
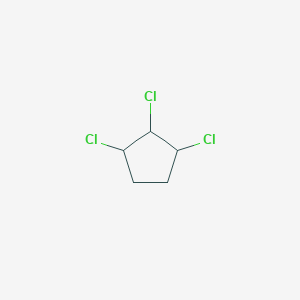
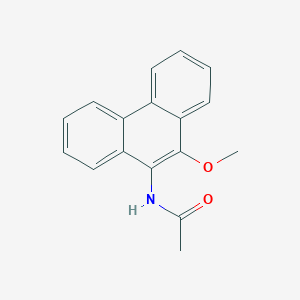
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
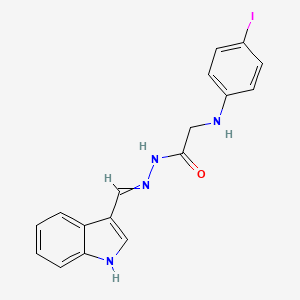
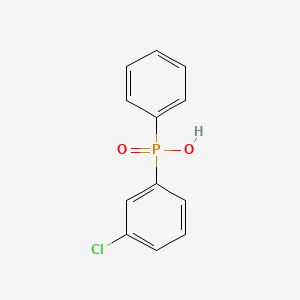
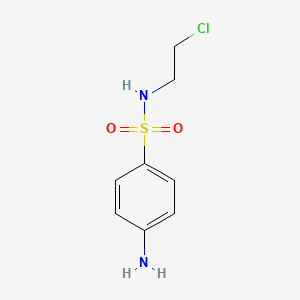

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
